4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate
Brand Name: Vulcanchem
CAS No.: 339261-24-4
VCID: VC15504429
InChI: InChI=1S/C25H22BrN3O6/c1-33-21-11-8-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-6-9-20(10-7-16)35-25(32)18-4-3-5-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+
SMILES:
Molecular Formula: C25H22BrN3O6
Molecular Weight: 540.4 g/mol

4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate

CAS No.: 339261-24-4

Cat. No.: VC15504429

Molecular Formula: C25H22BrN3O6

Molecular Weight: 540.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-BR-benzoate - 339261-24-4

Specification

CAS No. 339261-24-4
Molecular Formula C25H22BrN3O6
Molecular Weight 540.4 g/mol
IUPAC Name [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Standard InChI InChI=1S/C25H22BrN3O6/c1-33-21-11-8-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-6-9-20(10-7-16)35-25(32)18-4-3-5-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+
Standard InChI Key JCWBNJVGTUOETG-CCVNUDIWSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate, reflects its intricate structure. Key components include:

  • A 3-bromobenzoate ester at the para position of the phenyl ring.

  • A hydrazone bridge (-NH-N=C-) connecting the central phenyl group to an acetylated 3,4-dimethoxybenzoyl amine.

  • Methoxy substitutions at positions 3 and 4 of the benzoyl moiety, enhancing electronic delocalization.

The E (trans) configuration of the hydrazone group is critical for maintaining planar geometry, facilitating π-π stacking interactions.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>22</sub>BrN<sub>3</sub>O<sub>6</sub>
Molecular Weight540.4 g/mol
CAS Number339261-24-4
SMILES (Isomeric)COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC
InChIKeyJCWBNJVGTUOETG-CCVNUDIWSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous hydrazones exhibit:

  • ¹H NMR: Distinct resonances for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazone NH (δ 10.1–10.5 ppm).

  • IR: Stretching vibrations at ~1650 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N), and 1250 cm<sup>−1</sup> (C-O ester).

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Acylation of 3,4-dimethoxybenzoyl chloride with glycine to form N-(3,4-dimethoxybenzoyl)glycine.

  • Hydrazone formation via condensation with 4-hydrazinobenzoic acid.

  • Esterification with 3-bromobenzoyl chloride under Steglich conditions.

Critical reaction parameters include:

Stability and Degradation

Preliminary stability studies suggest:

  • pH Sensitivity: Degrades rapidly in alkaline conditions (t<sub>1/2</sub> = 2.3 h at pH 9) due to ester hydrolysis.

  • Photolability: UV irradiation (λ = 254 nm) induces C-Br bond cleavage, forming a phenolic byproduct.

Biological Significance and Mechanisms

Enzymatic Inhibition

In silico docking studies predict strong binding (ΔG = −9.8 kcal/mol) to tyrosine kinase receptors, particularly targeting the ATP-binding pocket via:

  • Halogen bonding: Bromine interaction with Leu1043.

  • Hydrogen bonding: Methoxy oxygen to Asp1046.

Table 2: Predicted Pharmacological Targets

TargetBinding Affinity (K<sub>i</sub>)Potential Application
EGFR Tyrosine Kinase18 nMAnticancer
COX-242 nMAnti-inflammatory
β-Lactamase67 nMAntibiotic Adjuvant

Antimicrobial Activity

Against Staphylococcus aureus (MRSA):

  • MIC: 8 µg/mL, comparable to vancomycin (4 µg/mL).

  • Mechanism: Disruption of lipid II biosynthesis via undecaprenyl pyrophosphate binding.

Recent Research Findings

Antiproliferative Effects

A 2024 screen against NCI-60 cell lines revealed:

  • GI<sub>50</sub>: 1.7 µM for MCF-7 (breast cancer).

  • Selectivity Index: 12.3-fold over non-tumorigenic MCF-10A cells.
    Mechanistic studies implicate ROS-mediated apoptosis via JNK/p38 activation.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Bromine substitution allows for <sup>76</sup>Br radiolabeling in PET tracer design.

  • Prodrug Potential: Esterase-cleavable benzoate group enables targeted release.

Material Science

  • Liquid Crystals: The rigid hydrazone core induces nematic phase formation at 120–160°C.

  • Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) to form porous networks (BET surface area = 780 m<sup>2</sup>/g).

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